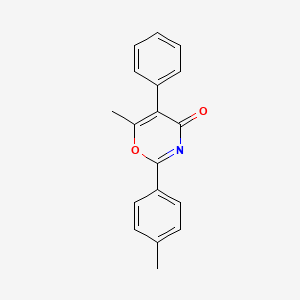
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL typically involves multi-step organic reactions. One common approach is the etherification of polyols with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the ether bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale etherification processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols or alkanes.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
科学的研究の応用
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL exerts its effects involves interactions with specific molecular targets. The ether linkages and hydroxyl group allow it to form hydrogen bonds and other interactions with biological molecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.
類似化合物との比較
Similar Compounds
13,13,14,14-Tetramethyl-3,6,9,12-tetraoxa-13-sila-1-pentadecanol: Similar structure but includes a silicon atom.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, offering different reactivity.
1,1,6-trimethyl-3-methylene-2-(3,6,10,13,14-pentamethyl-3-ethenyl): Another structurally related compound with different functional groups.
Uniqueness
11,13,13,14-Tetramethyl-3,6,9,12-tetraoxapentadecan-14-OL is unique due to its specific arrangement of ether linkages and the presence of a terminal hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
90062-51-4 |
|---|---|
分子式 |
C15H32O5 |
分子量 |
292.41 g/mol |
IUPAC名 |
3-[1-[2-(2-ethoxyethoxy)ethoxy]propan-2-yloxy]-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-7-17-8-9-18-10-11-19-12-13(2)20-15(5,6)14(3,4)16/h13,16H,7-12H2,1-6H3 |
InChIキー |
HRCZJYBVDODZIT-UHFFFAOYSA-N |
正規SMILES |
CCOCCOCCOCC(C)OC(C)(C)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


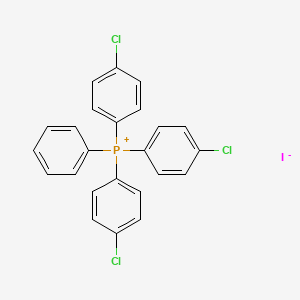
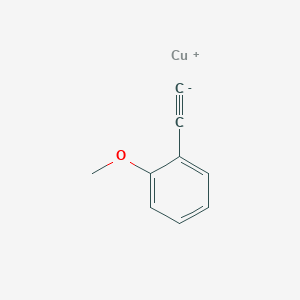


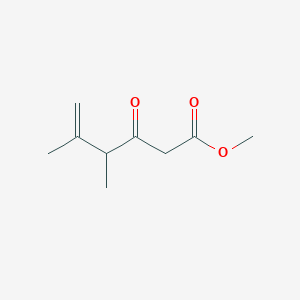
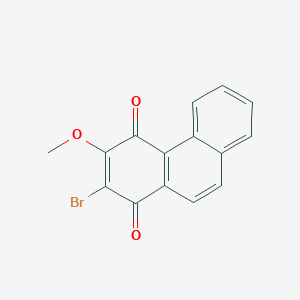
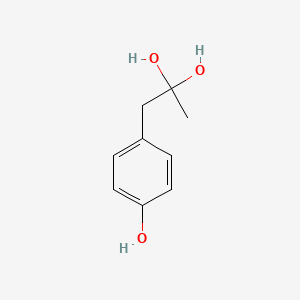
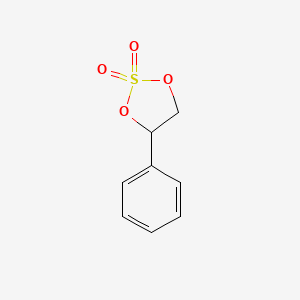
![6,11-Dihydro-12H-[1]benzopyrano[2,3-b]quinoxalin-12-one](/img/structure/B14382673.png)


![Ethyl [4-(acetyloxy)phenyl]acetate](/img/structure/B14382699.png)
